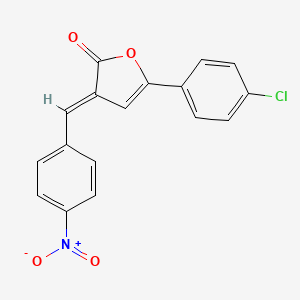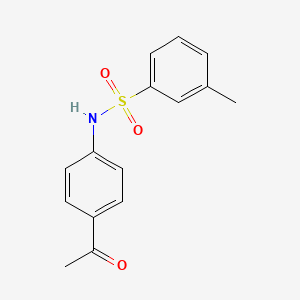![molecular formula C15H13N3OS B5882464 N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide](/img/structure/B5882464.png)
N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide, also known as NAT, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. NAT is a thiazole derivative that has been synthesized through different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments have been studied extensively.
作用机制
The mechanism of action of N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide is not fully understood, but it has been suggested that this compound may exert its antitumor activity through the induction of apoptosis, a process of programmed cell death that is deregulated in cancer cells. Moreover, this compound has been reported to inhibit the activity of certain enzymes that are involved in the proliferation and survival of cancer cells, such as DNA topoisomerase II and histone deacetylases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit different biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of the expression of certain genes that are involved in cancer progression. Moreover, this compound has been reported to exhibit anti-inflammatory and antioxidant activities, which may contribute to its potential therapeutic effects in different diseases.
实验室实验的优点和局限性
N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and low toxicity. However, this compound also has some limitations, including its poor solubility in water, which may affect its bioavailability and pharmacokinetics.
未来方向
There are several future directions for research on N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide, including the development of more efficient and cost-effective synthesis methods, the elucidation of its mechanism of action, and the evaluation of its potential therapeutic effects in different diseases. Moreover, the development of this compound derivatives and analogs may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
合成方法
N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide can be synthesized through different methods, including the reaction of 2-bromo-1-naphthalene with thiosemicarbazide, followed by the reaction of the resulting intermediate with ethyl chloroacetate. Another method involves the reaction of 2-aminobenzenethiol with ethyl chloroacetate, followed by the reaction of the resulting intermediate with 2-bromo-1-naphthalene. Both methods have been reported to yield this compound in good yields and purity.
科学研究应用
N'-[4-(1-naphthyl)-1,3-thiazol-2-yl]acetohydrazide has been studied for its potential applications in different areas of scientific research, including medicinal chemistry, biochemistry, and pharmacology. This compound has been reported to exhibit significant antitumor activity against different cancer cell lines, including breast, colon, and lung cancer cells. Moreover, this compound has been shown to possess anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and neurodegenerative disorders such as Alzheimer's disease.
属性
IUPAC Name |
N'-(4-naphthalen-1-yl-1,3-thiazol-2-yl)acetohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-10(19)17-18-15-16-14(9-20-15)13-8-4-6-11-5-2-3-7-12(11)13/h2-9H,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTJLYBDMQYJEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NNC1=NC(=CS1)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(cyclobutylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5882395.png)

![N'-{[(4-isopropylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5882411.png)
![N-{4-[(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)methyl]phenyl}acetamide](/img/structure/B5882422.png)

![N'-[(1-ethyl-1H-pyrazol-4-yl)methylene]-4-fluorobenzohydrazide](/img/structure/B5882428.png)

![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(2-methyl-1,3-benzothiazol-6-yl)urea](/img/structure/B5882443.png)
![N-acetyl-N-(4-cyano-5H-pyrido[4,3-b]indol-3-yl)acetamide](/img/structure/B5882445.png)
![N-[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]cyclopentanecarboxamide](/img/structure/B5882454.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-1,3-benzodioxole-5-carbohydrazide](/img/structure/B5882461.png)
